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Compound of Interest

Compound Name: Picraline

Cat. No.: B586500

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Picraline, an indole alkaloid isolated from plants of the Alstonia genus. This document is
intended to serve as a core resource for researchers engaged in natural product chemistry,
pharmacology, and drug development.

Note on Nomenclature: The data presented herein is primarily associated with the compound
identified as "Picralstonine" in the cited literature. Picralstonine is considered to be synonymous
with or a closely related structural isomer of Picraline. For clarity and accuracy, the name used
in the original source will be maintained in the data presentation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Picraline (Picralstonine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Picralstonine (300 MHz, CDCIs)
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S Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

3 3.61 d 4.59

5a 4.84 m

53 3.01 d 15.6

6a 2.44 m

6B 2.22 m

9 7.51 d 7.5

10 7.12 t 7.5

11 7.26 t 7.5

12 7.46 d 7.5

14a 2.76 dd 13.75, 4.34

14B 2.16 m

15 3.27 m

17 2.44 d 6.94

18 5.40 dd 6.94, 4.5

20a 3.10 d 17.61

20B 3.77 dm 17.61

OCHs 3.72 S

NH 8.05 S

Data sourced from Atta-ur-Rahman et al. (1987).

Table 2: 13C NMR Spectroscopic Data for Picralstonine (75 MHz, CDCls)
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Carbon Chemical Shift (6, ppm)
2 136.2
3 52.1
5 53.7
6 35.1
7 109.8
8 128.1
9 118.2
10 119.7
11 121.8
12 110.9
13 136.2
14 26.0
15 35.1
16 109.8
17 45.9
18 124.9
19 130.1
20 45.9
21 53.7
C=0 170.5
OCHs 521

Data sourced from Atta-ur-Rahman et al. (1987).
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Infrared (IR) Spectroscopy

Specific IR data for Picralstonine is not readily available in the reviewed literature. However,
analysis of related indole alkaloids from Alstonia scholaris suggests the presence of the

following characteristic absorption peaks:
e ~3431 cm~1: N-H stretching vibration of the indole ring.

e ~1735cm~tand ~1718 cm~1: C=0 stretching vibrations, indicative of ester and/or ketone

functional groups.

Mass Spectrometry (MS)

Detailed mass spectral data and fragmentation patterns for Picralstonine are not explicitly
provided in the readily available literature. However, based on the structure of related indole
alkaloids, the molecular ion peak (M+) would be expected, followed by fragmentation patterns
characteristic of the indole nucleus and the specific side chains. Common fragmentation would
likely involve the loss of the methoxycarbonyl group and cleavages within the complex ring

system.

Experimental Protocols

The following protocols are generalized from methods described for the isolation and
spectroscopic analysis of alkaloids from Alstonia scholaris.

Isolation of Picraline (Picralstonine)

A general workflow for the isolation of alkaloids from Alstonia scholaris is depicted below.
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Figure 1. General workflow for the isolation of Picraline.

NMR Spectroscopic Analysis
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o Sample Preparation: A few milligrams of the purified alkaloid are dissolved in approximately
0.7 mL of deuterated chloroform (CDCIs).

e Instrumentation: *H and 3C NMR spectra are recorded on a 300 MHz (or higher) NMR
spectrometer.

e 1H NMR: Standard acquisition parameters are used. Chemical shifts are reported in ppm
relative to tetramethylsilane (TMS) as an internal standard.

e 13C NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm
relative to the solvent peak of CDClIs (6 77.0 ppm).

Infrared (IR) Spectroscopic Analysis

o Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr)
and pressed into a thin pellet.

 Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm™1,

Mass Spectrometric (MS) Analysis

e Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g.,
GC-MS or LC-MS), is used.

« lonization: Electron Impact (El) is a common ionization method for this class of compounds.

o Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are
recorded.

Logical Relationships in Spectroscopic Analysis

The process of structure elucidation using spectroscopic data follows a logical progression, as
illustrated below.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry Infrared Spectroscopy H NMR 13C NMR
(Molecular Formula) (Functional Groups) (Proton Environment) (Carbon Skeleton)

2D NMR & Other Techniques
(Structure Verification)

Click to download full resolution via product page

Figure 2. Logical flow of structure elucidation.

» To cite this document: BenchChem. [Spectroscopic Profile of Picraline: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b586500#spectroscopic-data-nmr-ir-ms-of-picraline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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